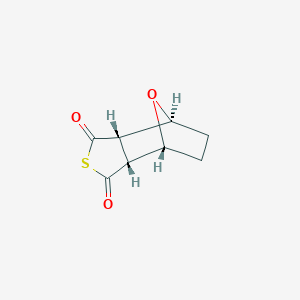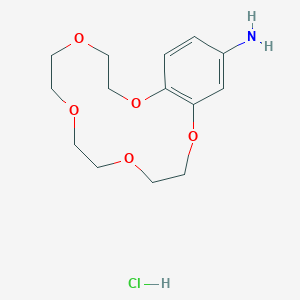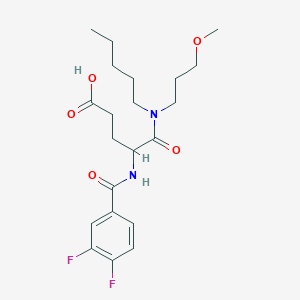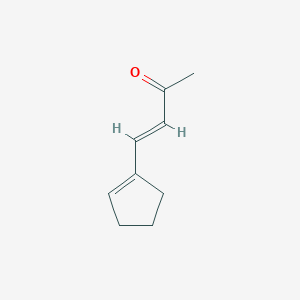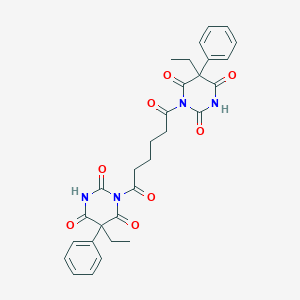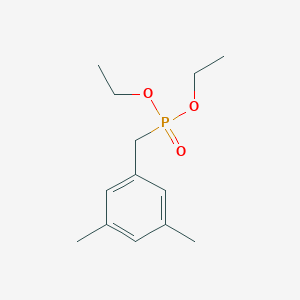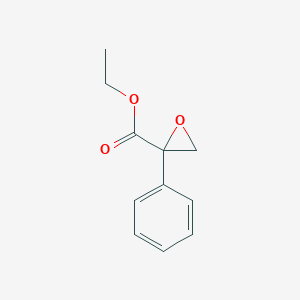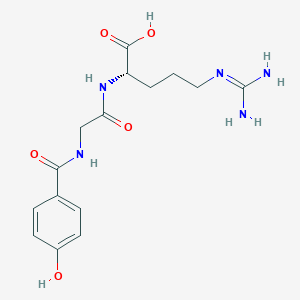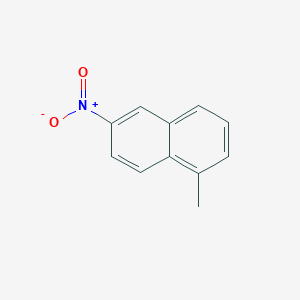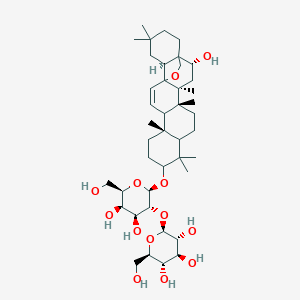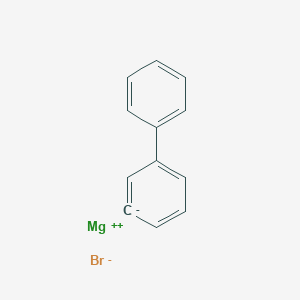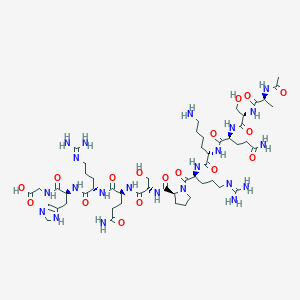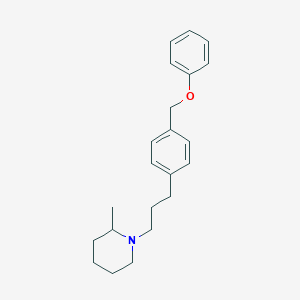
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine are largely related to its ability to increase dopamine levels in the brain. This can lead to various effects such as increased locomotor activity, reward-seeking behavior, and alterations in mood and cognition. However, the exact effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine can vary depending on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying dopamine-related disorders. However, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine also has limitations such as its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, including the development of new analogs with improved properties and the use of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in the study of other neurotransmitter systems. Additionally, further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
In conclusion, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively target the dopamine transporter has made it a useful tool for studying dopamine-related disorders, but its potential for abuse and toxicity must be carefully considered. Further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
Synthesemethoden
The synthesis of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine involves the reaction between 3-(p-phenoxymethylphenyl)propylmagnesium bromide and 2-methylpiperidine. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as copper iodide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
19733-81-4 |
|---|---|
Produktname |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Molekularformel |
C22H29NO |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
2-methyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C22H29NO/c1-19-8-5-6-16-23(19)17-7-9-20-12-14-21(15-13-20)18-24-22-10-3-2-4-11-22/h2-4,10-15,19H,5-9,16-18H2,1H3 |
InChI-Schlüssel |
XZMAJKCDYIDNSJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Kanonische SMILES |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Synonyme |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




